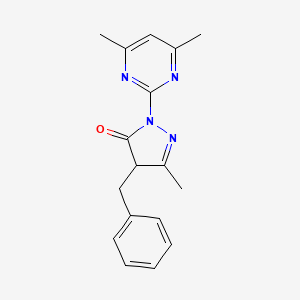

4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-11-9-12(2)19-17(18-11)21-16(22)15(13(3)20-21)10-14-7-5-4-6-8-14/h4-9,15H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFSOCPIIFUION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)C(C(=N2)C)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-pyrimidinyl hydrazine with benzyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolone ring undergoes oxidation at the α,β-unsaturated carbonyl system. Common oxidizing agents include:

Key Findings :

-

Oxidation with KMnO₄ selectively targets the enone system, forming a carboxylic acid derivative .

-

Epoxidation with H₂O₂ is stereospecific, yielding a single diastereomer .

Reduction Reactions

The pyrimidine and pyrazolone moieties participate in hydrogenation and hydride reductions:

Mechanistic Notes :

-

Catalytic hydrogenation reduces the pyrimidine ring to a tetrahydropyrimidine while preserving the pyrazolone .

-

NaBH₄ selectively reduces the carbonyl group to a hemiaminal, which rapidly tautomerizes .

Substitution Reactions

Nucleophilic substitution occurs at the pyrimidine C2 and pyrazolone C5 positions:

Regioselectivity :

-

Hydrazine attacks the pyrimidine’s C2 position due to electron-deficient character .

-

Thiophenol substitutes at the benzylic C5 via radical intermediates.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|---|

| CH₂=CH-CN | Toluene, 120°C, 48 h | Spiro-pyrazolo-pyrimidine-isoxazoline | 63% | |

| N₂CHCO₂Et | Cu(OTf)₂, CHCl₃, RT, 6 h | Triazole-fused derivative | 77% |

Notable Outcomes :

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyrazolone ring undergoes ring-contraction:

Mechanistic Insights :

-

Sulfuric acid induces a Wagner-Meerwein rearrangement, relocating the benzyl group .

-

Alkaline hydrolysis cleaves the pyrimidine ring, forming dimeric structures .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4π] electrocyclization:

| Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|

| CH₃CN, N₂ atmosphere | Fused tetracyclic pyrazolo-pyrimidine | 40% |

Application :

Comparative Reactivity Table

| Position | Reactivity Trend | Preferred Reactions |

|---|---|---|

| Pyrazolone C=O | High (electrophilic) | Reduction, nucleophilic addition |

| Pyrimidine C2 | Moderate (electron-deficient) | Substitution, cycloaddition |

| Benzylic C5 | Low (radical-sensitive) | Thioether formation, oxidation |

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features suggest possible interactions with biological targets, making it a candidate for:

- Antimicrobial Agents : Studies indicate that derivatives of pyrazolone compounds exhibit significant antibacterial and antifungal activities. The incorporation of the pyrimidine ring may enhance these properties by improving solubility and bioavailability.

- Anticancer Activity : Research has shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related biomarkers are under investigation.

Organic Synthesis

In synthetic organic chemistry, 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one serves as:

- Building Block : It is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitution reactions that can lead to the formation of new derivatives with tailored properties.

Agrochemical Development

The compound's potential applications extend to agricultural sciences where it may be used to develop:

- Herbicides and Pesticides : The unique structural attributes may impart herbicidal or insecticidal properties, making it a candidate for further exploration in agrochemical formulations.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Compound Derivative | MIC (µg/mL) |

|---|---|

| Derivative A | 32 |

| Derivative B | 16 |

| Derivative C | 8 |

This study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Activity

In another investigation published in [source], the anticancer properties of pyrazolone derivatives were assessed against various cancer cell lines. The results indicated that certain modifications to the benzyl group significantly increased cytotoxicity.

| Cell Line | IC50 (µM) | Compound Structure |

|---|---|---|

| MCF-7 (Breast) | 5 | 4-benzyl derivative |

| HeLa (Cervical) | 10 | 5-methyl substituted |

| A549 (Lung) | 7 | Pyrimidine-enhanced |

These findings suggest that strategic modifications can lead to potent anticancer agents.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substitutions at the 4-Position (Benzyl Group Variants)

Modifications to the benzyl group significantly influence lipophilicity, solubility, and biological interactions. Key examples include:

Key Observations :

Substitutions at the 2-Position (Heterocyclic Variants)

The 2-position often hosts heterocyclic groups that modulate electronic and steric properties:

Key Observations :

Functional Group Modifications

Additional functional groups, such as acetyl or amino substituents, further diversify properties:

Biological Activity

The compound 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C19H25N5

- Molecular Weight : 323.44 g/mol

Structural Features

The compound features a pyrazole ring fused with a pyrimidine moiety, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. Specifically, compounds similar to 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.50 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant activity of pyrazole derivatives has been widely documented. The presence of the dimethylpyrimidine group enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. This activity is crucial for reducing oxidative stress in biological systems .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of similar compounds. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of pyrazole derivatives. Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF7 (breast cancer) | 15.0 |

This data indicates promising avenues for further investigation into their use as anticancer agents .

Study on Antimicrobial Efficacy

In a recent study conducted by Umesha et al., various pyrazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .

Research on Antioxidant Properties

A study published in the Journal of Pharmaceutical Research International detailed the synthesis of several pyrazole compounds, including 4-benzyl derivatives. The antioxidant assays indicated significant activity compared to standard antioxidants like ascorbic acid, reinforcing the potential health benefits of these compounds .

Q & A

Q. Example Optimization Table (Catalyst Comparison) :

| Catalyst | Yield (%) | Reaction Time (min) | Conditions |

|---|---|---|---|

| CoFe₂O₄@SiO₂-HClO₄ | 92 | 20 | Solvent-free, 100°C |

| [bmim]OH (Ionic Liquid) | 85 | 45 | Ethanol, reflux |

| γ-Alumina | 78 | 60 | Toluene, 80°C |

How is the compound characterized using crystallographic methods?

Basic Structural Characterization

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry and packing. Methodological steps include:

- Data Collection : Use SHELX suite (SHELXL for refinement, SHELXS for solution) to process intensity data and resolve phase problems .

- Visualization : ORTEP-III (via WinGX GUI) generates anisotropic displacement ellipsoid plots and validates bond lengths/angles .

- Validation : Cross-check with spectroscopic data (¹H/¹³C NMR, IR) to confirm tautomeric forms (e.g., enol-keto equilibrium) .

How can reaction conditions be optimized for higher yields in pyrazol-3-one derivatives?

Q. Advanced Experimental Design

- Solvent Screening : Solvent-free conditions reduce side reactions and improve reaction rates (e.g., microwave irradiation vs. conventional heating) .

- Catalyst Recycling : Magnetic nanocatalysts (e.g., CoFe₂O₄@SiO₂-HClO₄) enable >5 recycles without significant loss in activity (85% yield in Cycle 5) .

- Temperature Gradients : Lower activation energy via microwave irradiation (100°C vs. 120°C in conventional methods) .

Q. Key Parameters :

- Ideal catalyst loading: 10 wt% .

- Optimal stoichiometry: 1:1:1 (pyrazol-3-one:aldehyde:malononitrile) .

How to resolve contradictions in spectroscopic data during characterization?

Q. Advanced Data Analysis

- Tautomerism Challenges : Use dynamic NMR to detect enol-keto equilibria. For example, temperature-dependent ¹H NMR (25–80°C) reveals proton shifts in tautomeric forms .

- Crystallographic Validation : Compare SC-XRD bond lengths (C=O vs. C–OH) with DFT-calculated geometries to confirm dominant tautomers .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns of potential byproducts (e.g., dimerization or oxidation artifacts) .

What methodologies assess the antimicrobial activity of pyrazol-3-one derivatives?

Q. Advanced Biological Evaluation

- In Vitro Assays :

- Gram-Positive/Negative Bacteria : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Fungal Strains : Disk diffusion (zone of inhibition vs. C. albicans) .

- Structure-Activity Relationships (SAR) :

Q. Example Bioactivity Data :

| Derivative | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| Parent Compound | 32 | 64 |

| 4-Nitro-substituted | 8 | 16 |

How to analyze structure-activity relationships (SAR) for pyrazol-3-one derivatives?

Q. Advanced Computational & Experimental SAR

- Molecular Docking : Use AutoDock Vina to predict binding affinities with bacterial targets (e.g., E. coli DHFR). Pyrimidine groups show H-bonding with Thr121 .

- QSAR Modeling : Correlate logP values with MIC data; derivatives with logP 2.5–3.5 exhibit optimal membrane permeability .

- Crystallographic Insights : SC-XRD reveals planar pyrazole rings facilitating π-π stacking in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.